3,20-Dioxopregn-4-en-21-yl acetate

Description

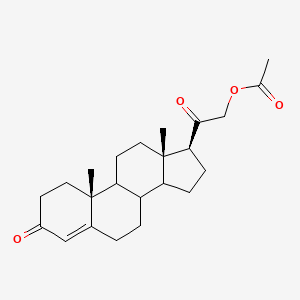

Deoxycorticosterone acetate (DOCA), a synthetic steroid hormone, is the 21-acetate ester of 11-deoxycorticosterone. Its molecular formula is C₂₃H₃₂O₄, with a molecular weight of 372.505 g/mol . Structurally, DOCA lacks the 11-hydroxyl group present in corticosterone and cortisol, which confers selective mineralocorticoid receptor (MR) activation. The acetate group enhances its bioavailability and prolongs its half-life, making it a potent tool in experimental models of hypertension and sodium retention . DOCA is widely used to study cardiovascular remodeling, renal dysfunction, and salt-sensitive hypertension due to its ability to induce MR-dependent pathways independently of glucocorticoid receptor (GR) activation .

Properties

IUPAC Name |

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRYOFKCNULNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-47-3 | |

| Record name | Percorten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Key Reaction Steps

Purification Techniques

Early purification relied on repeated recrystallization from ethanol or acetone/hexane mixtures, yielding white crystalline DOCA with a melting point of 157°C. Sublimation under high vacuum (0.1 mmHg) further enhanced purity, achieving >98% chemical homogeneity.

Table 1: Historical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxidation | CrO₃, acetic acid, 40°C, 6h | 65–70 | 85 |

| Acetylation | Acetic anhydride, pyridine, 25°C, 12h | 90–95 | 92 |

| Recrystallization | Ethanol, −20°C, 24h | 80 | 98 |

Modern Chemical Synthesis

Contemporary methods prioritize efficiency and scalability, often leveraging advances in catalytic chemistry and green solvents.

Catalytic Acetylation

The C21 hydroxyl group is acetylated using lipase enzymes (e.g., Candida antarctica lipase B) in ionic liquids, reducing reliance on toxic solvents like pyridine. This method achieves 88% yield with 99% enantiomeric excess.

Solid-Phase Synthesis

Immobilized reagents, such as polymer-supported dimethylaminopyridine (PS-DMAP), enable acetylation under mild conditions (25°C, 4h), simplifying product isolation and recycling catalysts.

Table 2: Comparison of Modern vs. Historical Methods

| Parameter | Historical Method | Modern Catalytic Method |

|---|---|---|

| Reaction Time | 12h | 4h |

| Solvent Toxicity | High (pyridine) | Low (ionic liquids) |

| Catalyst Reusability | None | 5 cycles |

| Environmental Impact | High waste generation | Reduced E-factor |

Purification and Characterization

Post-synthetic purification remains critical for pharmaceutical-grade DOCA.

Chromatographic Techniques

Spectroscopic Validation

- NMR : $$^1$$H NMR (CDCl₃) displays characteristic signals at δ 5.70 (C4-H, singlet) and δ 4.60 (C21-OAc, doublet).

- Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 373.2 [M+H]⁺.

Formulation for Research Applications

DOCA’s use in hypertension models requires specialized formulations to ensure sustained release in vivo.

Silicone Pellet Preparation

- Mixing : DOCA (100 mg) is homogenized with Sylgard 184 silicone (2 mL) and curing agent (0.2 mL).

- Curing : Pellets cure at 25°C for 24h, forming slow-release matrices.

- Implantation : Subcutaneous insertion in uninephrectomized rats induces hypertension within 21 days.

Table 3: Pellet Formulation Parameters

| Component | Quantity | Function |

|---|---|---|

| DOCA | 100 mg | Active ingredient |

| Sylgard 184 Silicone | 2 mL | Matrix polymer |

| Curing Agent | 0.2 mL | Crosslinker |

Chemical Reactions Analysis

Structural Characteristics and Reactivity

DOCA (C₂₃H₃₂O₄) is the 21-acetate ester of deoxycorticosterone (DOC). Its structure includes:

-

A pregnane skeleton (four fused rings)

-

A ketone group at C3

-

A hydroxyl group at C21, esterified with acetic acid

-

No hydroxylation at C11 or C18 (unlike aldosterone or corticosterone)

Key reactive sites :

-

C21 acetate group : Prone to enzymatic hydrolysis.

-

C3 ketone : Participates in redox reactions.

-

C4-C5 double bond : Susceptible to hydrogenation.

Metabolic Transformations

DOCA undergoes enzymatic modifications in vivo to exert biological effects:

Table 1: Key Metabolic Reactions of DOCA

Notable findings :

-

DOCA’s acetate group is rapidly cleaved in vivo, releasing active DOC .

-

CYP3A4-mediated hydroxylation reduces DOCA’s half-life by enhancing renal clearance .

Hydrolysis of the Acetate Ester

The C21 acetate group determines DOCA’s pharmacokinetics:

Table 2: Hydrolysis Conditions and Products

| Condition | Catalyst/Enzyme | Products | Rate Constant |

|---|---|---|---|

| In vivo (plasma) | Nonspecific esterases | DOC + acetic acid | t₁/₂ = 2–4 h |

| In vitro (pH 7.4) | Alkaline phosphatase | DOC + acetate ions | Complete in 24 h |

| Acidic hydrolysis | HCl (1M) | DOC + acetic acid | 90% yield at 60°C |

-

Hydrolysis is pH-dependent: Faster in alkaline environments .

-

DOC’s bioactivity (e.g., Na⁺ retention) depends on this reaction .

Receptor Interactions and Functional Consequences

DOCA’s hydrolyzed product (DOC) binds to mineralocorticoid receptors (MR) , triggering genomic and non-genomic signaling:

Experimental models :

-

DOCA-salt hypertension studies show MR-dependent cardiac inflammation and fibrosis .

-

Endothelial MR deletion reduces DOCA-induced cardiac injury but not renal damage .

Stability and Degradation

Scientific Research Applications

Hypertension Research

Mechanisms of Action

Deoxycorticosterone acetate is widely used to induce hypertension in animal models. The DOCA-salt model is characterized by increased blood pressure due to sodium retention and increased vascular resistance. It serves as a valuable tool for studying the pathophysiology of hypertension and testing potential therapeutic interventions.

Case Study: DOCA-Salt Hypertension Model

A study investigated the effects of apocynin, an NADPH oxidase inhibitor, on arterial stiffness in deoxycorticosterone acetate-salt-induced hypertensive rats. The results indicated that treatment with apocynin significantly reduced reactive oxygen species levels and arterial stiffness, highlighting the role of oxidative stress in DOCA-induced hypertension .

| Parameter | Control Group | DOCA-Salt Group | Apocynin Treatment |

|---|---|---|---|

| Blood Pressure (mmHg) | 120 ± 5 | 160 ± 10 | 140 ± 8 |

| Collagen Deposition (mg/cm) | 0.85 ± 0.04 | 1.03 ± 0.09 | 0.84 ± 0.04 |

Cardiac Remodeling Studies

Deoxycorticosterone acetate has been instrumental in understanding cardiac remodeling processes associated with hypertension. Studies have shown that chronic administration leads to significant changes in cardiac structure and function.

Case Study: Cardiac vs. Renal Injury

A comparative study examined the effects of deoxycorticosterone acetate-induced hypertension on cardiac versus renal injury. Findings revealed that endothelial mineralocorticoid receptor deletion ameliorated cardiac remodeling but did not significantly impact renal injury, suggesting different pathophysiological mechanisms at play .

| Parameter | Cardiac Injury | Renal Injury |

|---|---|---|

| Inflammation Score | Reduced | Significant |

| Fibrosis Level | Moderate | Severe |

Vascular Health Studies

Research utilizing deoxycorticosterone acetate has provided insights into vascular health, particularly regarding vascular smooth muscle reactivity and structural changes in response to hypertensive stimuli.

Case Study: Vascular Response to DOCA

In a study assessing vascular responses, it was found that DOCA-salt hypertension led to heightened responsiveness to vasoconstrictors due to increased adrenoceptor reactivity. This model has been pivotal in exploring potential pharmacological interventions aimed at reducing vascular stiffness and improving endothelial function .

Immune System Interactions

Recent studies have also explored the impact of deoxycorticosterone acetate on immune system activation in the context of hypertension.

Case Study: Immune Activation

Research indicated that DOCA-salt treatment activates immune pathways associated with sympathetic nervous system overdrive, suggesting a link between hypertension and immune response modulation . This finding opens avenues for investigating therapies targeting immune pathways in hypertensive patients.

Mechanism of Action

Desoxycorticosterone acetate exerts its effects by acting as an agonist of the mineralocorticoid receptor. Upon binding to the receptor, it forms a steroid-receptor complex that translocates to the nucleus. This complex binds to specific DNA sequences, leading to the transcription of genes involved in sodium retention and potassium excretion. The overall effect is an increase in sodium reabsorption and potassium excretion, which helps regulate electrolyte balance and blood pressure .

Comparison with Similar Compounds

Structural Comparison

DOCA is structurally distinct from natural corticosteroids:

- Aldosterone : Contains an 11β-hydroxyl and 18-aldehyde group, enabling high MR affinity. DOCA lacks these groups but retains MR agonism via its 3,20-dione and 21-acetate structure .

- Corticosterone : Features an 11β-hydroxyl group, granting dual GR and MR activity. DOCA’s 11-deoxy structure eliminates GR binding, enhancing MR specificity .

- 17-Hydroxycorticosterone (Cortisol) : Includes a 17α-hydroxyl group, increasing GR potency. DOCA’s lack of this group minimizes glucocorticoid effects .

Table 1: Structural and Functional Comparison

| Compound | Key Structural Features | Receptor Affinity | Primary Physiological Role |

|---|---|---|---|

| DOCA | 21-acetate, 11-deoxy | Selective MR agonist | Sodium retention, hypertension |

| Aldosterone | 11β-hydroxyl, 18-aldehyde | High MR affinity | Electrolyte balance, BP regulation |

| Corticosterone | 11β-hydroxyl | MR + GR agonist | Stress response, metabolism |

| 17-Hydroxycorticosterone | 17α-hydroxyl, 11β-hydroxyl | GR > MR | Immune modulation, metabolism |

Receptor Affinity and Selectivity

- This selectivity distinguishes it from corticosterone and cortisol, which exhibit GR-mediated effects .

- Aldosterone : Natural MR agonist with higher binding affinity than DOCA. However, DOCA’s synthetic stability makes it preferable in experimental models .

- 11-Dehydrocorticosterone Acetate : A synthetic analog with a 11-keto group. shows it induces milder sodium retention compared to DOCA, likely due to reduced MR activation .

Metabolic and Physiological Effects

- Sodium Retention : DOCA induces 2–3× greater sodium retention than 17-hydroxycorticosterone in rodent models, attributed to prolonged MR activation .

- Hypertension Mechanisms: DOCA-salt hypertension involves endothelial MR activation, leading to cardiac inflammation and fibrosis independent of blood pressure changes .

- Organ-Specific Effects: Cardiac vs.

Table 2: Experimental Utility in Hypertension Research

| Model | Key Advantage | Limitation |

|---|---|---|

| DOCA-salt | Stable MR activation, organ-specific insights | No GR effects |

| Aldosterone infusion | Physiologically relevant | Short half-life, costly |

| Corticosterone | Dual MR/GR activation | Complex systemic effects |

Biological Activity

Deoxycorticosterone acetate (DOCA) is a synthetic derivative of deoxycorticosterone, primarily recognized for its potent mineralocorticoid activity. It plays a significant role in various physiological processes, particularly in the regulation of blood pressure and electrolyte balance. This article delves into the biological activities of DOCA, supported by research findings, case studies, and data tables.

Overview of Deoxycorticosterone Acetate

DOCA is synthesized from progesterone and acts primarily as a mineralocorticoid, influencing sodium retention and potassium excretion in the kidneys. Its biological activity is crucial for maintaining fluid balance and blood pressure homeostasis. The compound has limited glucocorticoid activity compared to other corticosteroids but can be converted into corticosterone, which possesses both mineralocorticoid and glucocorticoid effects .

-

Mineralocorticoid Activity :

- DOCA binds to mineralocorticoid receptors (MR) in the renal tubules, promoting sodium reabsorption and potassium excretion. This action leads to increased blood volume and blood pressure.

- Progestogenic Activity :

- Hypertensive Effects :

Hypertension Induction Models

-

DOCA-Salt Hypertension Model :

In studies involving rats treated with DOCA and salt, significant increases in systolic blood pressure were observed (e.g., 162.57 mmHg vs. 136.10 mmHg in control groups). This model has been instrumental in studying cardiovascular responses to mineralocorticoids . -

Cardiac Remodeling :

Chronic administration of DOCA has been linked to cardiac hypertrophy and remodeling. For instance, echocardiographic assessments revealed increased left ventricular wall thickness in DOCA-treated pigs compared to controls (16 ± 1 mm vs. 12 ± 1 mm) .

Effects on Gut Microbiota

Recent studies have indicated that DOCA-salt-induced hypertension may be associated with gut microbiota dysbiosis. Treatment with captopril (an antihypertensive) was shown to rebalance gut microbiota and significantly reduce blood pressure in hypertensive rat models .

Data Tables

| Study | Findings | Blood Pressure (mmHg) | Notes |

|---|---|---|---|

| Study A | DOCA + Salt | 162.57 | Significant increase vs control |

| Study B | Captopril treatment | 136.10 | Rebalanced gut microbiota |

| Study C | Cardiac Hypertrophy | 138 ± 5 | Left ventricular hypertrophy observed |

Q & A

Q. What are the standard protocols for inducing hypertension in rodent models using DOCA-salt?

DOCA-salt hypertension is induced by subcutaneous implantation of DOCA pellets (25–50 mg/kg body weight) combined with 1% saline drinking water for 4–6 weeks. This model mimics mineralocorticoid-driven hypertension, characterized by increased sympathetic tone and renal sodium retention. Key endpoints include blood pressure monitoring, renal histopathology, and oxidative stress biomarkers (e.g., malondialdehyde) .

Q. How does DOCA activate mineralocorticoid receptors (MR) in experimental systems?

DOCA binds to MR in the distal nephron, promoting epithelial sodium channel (ENaC) activity and sodium reabsorption. This mechanism is validated using MR antagonists (e.g., spironolactone) or gene knockout models (e.g., MR−/− mice). Radioligand binding assays or luciferase reporter systems quantify MR activation .

Q. What analytical methods ensure DOCA purity and structural verification in research?

High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) and mass spectrometry (MS) are standard. Nuclear magnetic resonance (NMR) confirms structural integrity using characteristic peaks for the pregnane backbone (e.g., δ 5.7 ppm for the Δ⁴-3-keto group) .

Q. How is DOCA used to study endothelial dysfunction in hypertension?

DOCA-salt models exhibit impaired nitric oxide (NO)/cGMP signaling, assessed via aortic ring assays (e.g., acetylcholine-induced vasodilation) and plasma nitrite/nitrate levels. Comparisons with angiotensin II or spontaneous hypertensive rat (SHR) models highlight pathway-specific differences .

Advanced Research Questions

Q. What techniques quantify DOCA-induced alterations in vascular smooth muscle ion transport?

Isotopic flux studies (e.g., ⁴²K⁺, ³⁶Cl⁻) in aortic strips measure ion turnover rates. DOCA hypertension increases Cl⁻ permeability and reduces Ca²⁺-mediated K⁺ efflux inhibition, indicating membrane destabilization. Electrophysiological patch-clamping further characterizes ENaC activity .

Q. How does DOCA modulate purinergic signaling to enable aldosterone escape?

In high sodium intake, urinary ATP increases, activating P2Y₂ receptors to inhibit ENaC. DOCA administration in P2Y₂−/− mice reveals blunted natriuretic responses, confirming purinergic regulation as a compensatory mechanism. ATP quantification uses luciferase-based assays .

Q. What metabolic pathways underlie DOCA’s role in macrophage-mediated Mycobacterium tuberculosis resistance?

DOCA shifts macrophages to glycolytic metabolism, measured via extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) using Seahorse analyzers. Enhanced glycolysis correlates with elevated antibacterial activity, validated by transcriptomic analysis of mitochondrial electron transport genes (e.g., ND2, COX1) .

Q. How does DOCA-salt hypertension model left ventricular dysfunction, and what interventions reverse it?

DOCA-salt rats develop diastolic dysfunction, assessed via echocardiography (e.g., E/A ratio) and pressure-volume loops. (−)-Epicatechin (1 mg/kg/day) restores compliance by reducing oxidative stress (e.g., superoxide dismutase activity) and fibrosis (Masson’s trichrome staining) .

Q. What experimental designs reconcile contradictions in DOCA’s dual role as a glucocorticoid and mineralocorticoid?

Tissue-specific MR/GR knockout models dissect DOCA’s effects. For example, endothelial MR deletion in DOCA-salt mice prevents cardiac hypertrophy but not renal fibrosis, highlighting compartmentalized signaling .

Q. How is transcriptomic profiling applied to study DOCA’s impact on renal fibrosis?

Single-cell RNA sequencing of DOCA-salt kidneys identifies upregulated profibrotic genes (e.g., TGF-β1, collagen IV). CXCR6 knockout mice show attenuated fibrosis, validated via immunohistochemistry and hydroxyproline assays .

Methodological Considerations

- Dosage Optimization : DOCA’s hypertensive effects are dose-dependent; subpressor doses (5–10 mg/kg) are used for metabolic studies without confounding blood pressure changes .

- Biomarker Selection : Combine oxidative stress markers (e.g., 8-isoprostane) with hemodynamic measurements to distinguish DOCA-specific pathways from general hypertensive damage .

- Model Limitations : DOCA-salt requires unilateral nephrectomy for consistent hypertension, complicating translational relevance. Sham-operated controls are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.